molecular formula C14H22ClNO4 B4992289 3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester

3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester

Cat. No.: B4992289
M. Wt: 303.78 g/mol
InChI Key: XPRBJHSSHVJORG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester is an organic compound that features a benzylamino group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

The synthesis of 3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzylamine and ethyl 3-bromopropionate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,4-dimethoxybenzylamine is reacted with ethyl 3-bromopropionate under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then purified using column chromatography to obtain the desired product.

Chemical Reactions Analysis

3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.

    Substitution: The benzylamino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form new derivatives.

Scientific Research Applications

3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The methoxy groups can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 3-[(3,4-dimethoxyphenyl)methylamino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-4-19-14(16)7-8-15-10-11-5-6-12(17-2)13(9-11)18-3;/h5-6,9,15H,4,7-8,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRBJHSSHVJORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC(=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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